ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is an organosulfur compound that features a pyrrole ring substituted with chlorosulfonyl and ester functional groups
Vorbereitungsmethoden
The synthesis of ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 1,3,5-trimethyl-1H-pyrrole-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled conditions to ensure selective substitution at the desired position on the pyrrole ring. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Analyse Chemischer Reaktionen
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfur-containing compounds, including sulfonamides and sulfonates.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties due to the presence of the sulfonyl functional group.
Wirkmechanismus
The mechanism of action of ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound’s reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which makes it susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(chlorosulfonyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with other chlorosulfonyl-substituted compounds, such as chlorosulfonyl isocyanate and chlorosulfonyl benzene. While all these compounds contain the reactive chlorosulfonyl group, this compound is unique due to its pyrrole ring structure, which imparts different reactivity and properties compared to other aromatic or aliphatic systems .
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other nitrogen-containing compounds.
Chlorosulfonyl benzene: Utilized in the production of sulfonyl chlorides and sulfonamides.
Eigenschaften
Molekularformel |
C10H14ClNO4S |
---|---|
Molekulargewicht |
279.74 g/mol |
IUPAC-Name |
ethyl 4-chlorosulfonyl-1,3,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14ClNO4S/c1-5-16-10(13)8-6(2)9(17(11,14)15)7(3)12(8)4/h5H2,1-4H3 |
InChI-Schlüssel |
QXEITASMDAQCCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.